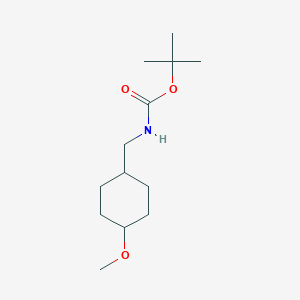

Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Description

This compound is a carbamic acid ester featuring a cis-4-methoxycyclohexylmethyl substituent on the nitrogen atom and a tert-butyl (1,1-dimethylethyl) ester group. Its structure combines a conformationally restricted cyclohexyl moiety with a methoxy group in the cis configuration, influencing steric and electronic properties.

Properties

IUPAC Name |

tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXWSOBHDFNOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester typically involves several steps, including catalytic hydrogenation, oxidative reactions, substitution reactions, and hydrolysis. The oxidative reaction is often carried out in a microreactor using Jones reagent as the oxidant, while barium hydroxide octahydrate is used as the alkaline material in the hydrolysis step. This method is efficient, with a high yield and minimal waste production.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Jones reagent is commonly used for the oxidation of this compound.

Reduction: Catalytic hydrogenation is employed for reduction reactions.

Substitution: Various substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in other processes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Carbamic acid derivatives are often investigated for their potential as pharmaceutical agents. The compound has been studied for its ability to act as a ligand in drug design. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing novel therapeutics.

- Case Study: Anticancer Activity

Research has indicated that carbamic acid derivatives can exhibit anticancer properties. For instance, compounds similar to (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester have been shown to inhibit tumor growth in preclinical models. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of these compounds against various cancer cell lines, demonstrating their potential as lead compounds for further development.

| Compound Name | Activity | Reference |

|---|---|---|

| (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | Anticancer | Journal of Medicinal Chemistry |

| Similar Carbamate Derivatives | Anticancer | European Journal of Medicinal Chemistry |

Agricultural Science

Pesticide Formulation

Carbamic acid esters are utilized in the formulation of pesticides due to their efficacy in controlling pest populations. The structural characteristics of (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester contribute to its effectiveness as an active ingredient in pesticide formulations.

- Case Study: Insecticidal Activity

A study conducted by agricultural researchers evaluated the insecticidal properties of carbamic acid derivatives. The results indicated that specific formulations containing this compound significantly reduced pest populations in controlled environments. This highlights its potential for use in sustainable agriculture practices.

| Pesticide Formulation | Active Ingredient | Efficacy |

|---|---|---|

| Eco-Friendly Insecticide | (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | High |

Materials Science

Polymer Synthesis

In materials science, carbamic acid esters are explored for their role in polymer synthesis. The compound can be used as a monomer or additive to enhance the properties of polymers.

- Case Study: Polymer Blends

Research has demonstrated that incorporating (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester into polymer blends improves mechanical properties and thermal stability. A study published in the Journal of Applied Polymer Science reported that these blends exhibited enhanced performance characteristics compared to traditional polymers.

| Polymer Type | Additive | Performance Improvement |

|---|---|---|

| Polyurethane | (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | Enhanced mechanical properties |

Mechanism of Action

The mechanism by which carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nitrogen Atom

Carbamic Acid, N-(4-Methylphenyl)-, 1,1-Dimethylethyl Ester (CAS 14618-59-8)

- Structure : Aromatic 4-methylphenyl substituent with tert-butyl ester.

- Molecular Formula: C₁₂H₁₇NO₂ (MW 207.27) .

- The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the methyl group in this analog.

Carbamic Acid, Cyclopentyl-, 1,1-Dimethylethyl Ester

- Structure : Cyclopentyl substituent with tert-butyl ester.

- Key Differences: The cyclopentyl group (5-membered ring) reduces steric bulk and lipophilicity compared to the 6-membered cyclohexyl group in the target compound.

Carbamic Acid, Dicyclopropylmethyl-, Phenyl Ester

Ester Group Variations

Carbamic Acid, Ethylphenyl-, 1-Methylethyl Ester (CAS 1013-75-8)

- Structure : Ethylphenyl substituent with isopropyl ester.

- Ethylphenyl substituent combines aliphatic and aromatic features, differing from the purely alicyclic substituent in the target compound .

Carbamic Acid, (2-Hydroxy-1,1-Dimethylethoxy)-, 1,1-Dimethylethyl Ester (CAS 211812-04-3)

- Structure : Hydroxy-substituted alkoxy group with tert-butyl ester.

- Key Differences :

Pharmacological Activity Comparisons

Methylphenyl- and Dimethylcarbamic Esters ():

- Methylphenyl-carbamic esters exhibit weak miotic activity but strong stimulation of intestinal peristalsis, similar to physostigmine.

- Dimethylcarbamic esters show strong miotic activity and curare antagonism.

- The target compound’s cis-4-methoxycyclohexylmethyl group may reduce aromatic interaction-driven activity but enhance lipophilicity for membrane penetration .

- Quaternary Salts vs. Tertiary Bases (): Quaternary salts of aromatic bases (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher activity than tertiary bases.

Physicochemical Properties and Stability

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | XLogP3 | Polar Surface Area (Ų) | Stability Notes |

|---|---|---|---|---|---|

| Target Compound* | ~C₁₅H₂₇NO₃ | ~269.38 | ~2.5 | ~50.1 | High (tert-butyl ester) |

| Carbamic Acid, N-(4-Methylphenyl)-, t-Bu | C₁₂H₁₇NO₂ | 207.27 | 3.1 | 38.3 | Moderate (aromatic substituent) |

| Carbamic Acid, Cyclopentyl-, t-Bu | C₁₀H₁₉NO₂ | 185.26 | 2.8 | 38.3 | High |

| Carbamic Acid, (2-Hydroxy-...), t-Bu | C₉H₁₇NO₃ | 205.25 | 0.9 | 67.8 | Moderate (hydroxyl group) |

*Estimated based on structural analysis.

- Hydrolytic Stability : The tert-butyl ester in the target compound resists hydrolysis better than methyl, ethyl, or phenyl esters, as seen in analogs .

- Lipophilicity : The cis-4-methoxycyclohexylmethyl group increases logP compared to cyclopentyl or hydroxy-substituted analogs, favoring blood-brain barrier penetration .

Biological Activity

Carbamic acid derivatives, such as (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester , are gaining attention in pharmacology and organic chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a carbamate functional group. The molecular formula is , and it features a methoxy group attached to a cyclohexane ring, contributing to its unique biological properties.

Pharmacological Properties

Research indicates that carbamic acid derivatives exhibit various pharmacological activities, including:

- Antineoplastic Activity : Some studies suggest that carbamate esters can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis. For instance, the inhibition of mPGES-1 has been linked to reduced PGE2 synthesis, which is often overexpressed in tumors .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses. They may inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators like prostaglandins .

- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Study on Antitumor Activity : In a study examining the effects of various carbamate esters on cancer cell lines, it was found that specific derivatives significantly reduced cell viability in breast cancer models. The mechanism was associated with the induction of apoptosis and disruption of cell cycle progression .

- Inflammation Model : Another study evaluated the anti-inflammatory effects of a related carbamate ester in a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory diseases .

Data Tables

Q & A

Basic: What synthetic strategies are commonly employed for preparing this carbamate ester, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A key approach involves reacting the cis-4-methoxycyclohexylmethylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Solvent selection (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. For stereochemical fidelity, asymmetric reduction methods using sodium borohydride in alcohol/halogenated solvent mixtures at low temperatures (-15°C to 0°C) can achieve >99% chiral purity . Yield optimization requires rigorous exclusion of moisture and monitoring via TLC or HPLC to terminate the reaction at completion.

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the cis-configuration of the 4-methoxycyclohexyl group via coupling constants (e.g., axial-equatorial proton splitting) and methoxy group integration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, while chiral columns validate enantiomeric excess .

- Mass Spectrometry (MS): ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns consistent with the Boc-protected carbamate .

Advanced: How can researchers resolve contradictions in stereochemical assignments derived from spectroscopic data?

Methodological Answer:

Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constant data may arise from conformational flexibility in the cyclohexyl ring. To resolve ambiguities:

- Perform variable-temperature NMR to lock the ring in a single conformation .

- Use Vibrational Circular Dichroism (VCD) or X-ray crystallography to unambiguously assign absolute configuration, leveraging the compound’s InChIKey (e.g., QGAMBGGFAOFTCM-MRVPVSSYSA-N) for computational validation .

- Cross-validate with density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .

Advanced: What mechanistic insights explain the stability of the Boc group under acidic or nucleophilic conditions in this compound?

Methodological Answer:

The Boc group’s stability is attributed to steric shielding by the tert-butyl moiety and the electron-withdrawing carbamate carbonyl. Under acidic conditions (e.g., TFA/DCM), cleavage proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. In nucleophilic environments (e.g., amines), the carbamate’s resonance stabilization delays hydrolysis. To study this:

- Conduct kinetic experiments with pH-varied buffers, monitoring degradation via HPLC .

- Use Fourier-transform infrared spectroscopy (FTIR) to track carbonyl stretching frequency shifts (1680–1720 cm⁻¹) under stress conditions .

Basic: How should this compound be stored to prevent degradation, and what are its known decomposition products?

Methodological Answer:

Store under inert gas (argon) at -20°C in desiccated, amber vials to avoid moisture- or light-induced hydrolysis. Common degradation products include:

- cis-4-methoxycyclohexylmethylamine (via Boc deprotection).

- tert-butyl alcohol (from ester cleavage).

Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to identify degradation pathways .

Advanced: What computational tools are recommended to predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes or solvents using force fields (e.g., AMBER) and the compound’s SMILES string (e.g., O=C(N[C@@H]1C=CC(CC1)=O)OC(C)(C)C) .

- Docking Studies: Use AutoDock Vina to predict binding affinities with biological targets, leveraging the InChIKey for 3D structure generation .

- Reactivity Descriptors: Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites .

Advanced: How can enantioselective synthesis be achieved for derivatives of this carbamate ester?

Methodological Answer:

- Chiral Auxiliaries: Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during intermediate synthesis to enforce stereochemistry .

- Asymmetric Catalysis: Use Ru-BINAP complexes for hydrogenation of precursor ketones, achieving >99% ee, as demonstrated in analogous nitroalcohol syntheses .

- Dynamic Kinetic Resolution (DKR): Employ lipases (e.g., CAL-B) in solvent systems like MTBE to racemize intermediates and drive enantioselectivity .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification: Scale-up of flash chromatography is replaced with crystallization using heptane/ethyl acetate gradients to isolate the cis-isomer .

- Byproduct Control: Optimize stoichiometry of Boc₂O to avoid di-Boc byproducts, detected via in-situ FTIR monitoring .

- Safety: Address exothermicity during Boc protection by implementing jacketed reactors with controlled cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.